molecular formula C15H16N2O B1612764 2-Amino-6-methyl-N-(o-tolyl)benzamide CAS No. 371244-06-3

2-Amino-6-methyl-N-(o-tolyl)benzamide

Cat. No. B1612764
M. Wt: 240.3 g/mol
InChI Key: DJCBUJASTUIFPG-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-N-(o-tolyl)benzamide, also known as AMT, is an organic compound belonging to the class of benzamides. It is a white, odourless crystalline solid with a melting point of 119-121°C, and is soluble in water and ethanol. AMT is known to be an inhibitor of monoamine oxidases, and has been studied for its potential applications in the fields of pharmacology and biochemistry.

Scientific Research Applications

  • Antioxidant and Antibacterial Activities
    • Application Summary : This compound has been used in the synthesis of novel benzamide compounds, which have shown promising antioxidant and antibacterial activities .
    • Methods of Application : The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
    • Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .
  • Synthesis of Novel Benzamides
    • Application Summary : This compound can be used in the synthesis of novel benzamides . These benzamides have been widely used in medical, industrial, biological and potential drug industries .
    • Methods of Application : The novel amides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives by using TEA as base and THF as solvent .
    • Results : The synthesized benzamides were obtained in yields of 43–50% for 2,3-dimethoxybenzamides, and 40–72% for 3-acetoxy-2-methylbenzamides .
  • Use in Industrial Sectors
    • Application Summary : Amide compounds, such as “2-Amino-6-methyl-N-(o-tolyl)benzamide”, are widely used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
    • Methods of Application : The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions . Tolyl sulfonates are excellent leaving groups in nucleophilic substitutions, for this reason, they are commonly generated as intermediaries to activate alcohols .
    • Results : The use of amide compounds in these industries has led to the development of a variety of products with improved properties .

properties

IUPAC Name

2-amino-6-methyl-N-(2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-6-3-4-9-13(10)17-15(18)14-11(2)7-5-8-12(14)16/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCBUJASTUIFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)C(=O)NC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602759
Record name 2-Amino-6-methyl-N-(2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methyl-N-(o-tolyl)benzamide

CAS RN

371244-06-3
Record name 2-Amino-6-methyl-N-(2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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